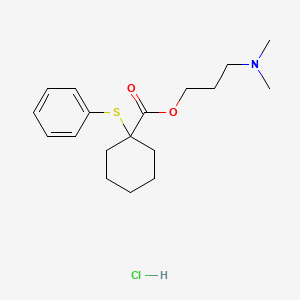
Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of a cyclohexane ring, a carboxylic acid group, a phenylthio group, and a dimethylamino propyl ester group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride typically involves multiple steps:
Formation of Cyclohexanecarboxylic Acid: This can be achieved by hydrogenation of benzoic acid.
Introduction of Phenylthio Group: This step involves the reaction of cyclohexanecarboxylic acid with thiophenol under specific conditions to introduce the phenylthio group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylthio group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylthio derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of various biochemical pathways. The phenylthio group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the phenylthio and dimethylamino propyl ester groups.
Phenylthioacetic acid: Contains a phenylthio group but lacks the cyclohexane ring and ester functionality.
Dimethylaminopropyl esters: Compounds with similar ester groups but different core structures.
Uniqueness
Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .
Biological Activity
Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride (CAS No. 84245-08-9) is a compound of interest due to its potential biological activities. This compound features a cyclohexane ring with a carboxylic acid group and a phenylthio moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
The biological activity of cyclohexanecarboxylic acid derivatives often involves modulation of neurotransmitter systems or inhibition of specific enzymes. The presence of the dimethylamino group suggests potential interactions with receptors or enzymes involved in neurotransmission.
Enzyme Inhibition
Research indicates that compounds with similar structures may act as inhibitors for enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH has been linked to analgesic effects and reduced inflammation .
Analgesic Properties
Studies have shown that related compounds exhibit significant analgesic effects in animal models. For instance, compounds that inhibit FAAH increase levels of endogenous cannabinoids, leading to enhanced pain relief . The cyclohexanecarboxylic acid derivative may similarly modulate pain pathways.
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, this compound could potentially exhibit protective effects against neurodegenerative diseases. Compounds targeting beta-secretase (BACE1) have shown promise in Alzheimer's disease models . The cyclohexanecarboxylic acid derivative's ability to inhibit similar pathways could be explored further.
Case Studies and Research Findings
Properties
CAS No. |
84245-08-9 |
|---|---|
Molecular Formula |
C18H28ClNO2S |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H27NO2S.ClH/c1-19(2)14-9-15-21-17(20)18(12-7-4-8-13-18)22-16-10-5-3-6-11-16;/h3,5-6,10-11H,4,7-9,12-15H2,1-2H3;1H |
InChI Key |
ICNHPHVKFPPHGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC(=O)C1(CCCCC1)SC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















